molecular formula C7H12O2 B6591855 5,5-dimethyltetrahydro-2H-pyran-2-one CAS No. 1679-55-6

5,5-dimethyltetrahydro-2H-pyran-2-one

Cat. No.: B6591855
CAS No.: 1679-55-6
M. Wt: 128.17 g/mol
InChI Key: KCNWLXKETMYSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyltetrahydro-2H-pyran-2-one is a six-membered lactone featuring a pyranone ring system with two methyl substituents at the 5-position. This compound is notable for its structural versatility and presence in natural products. For instance, marine-derived fungi such as Thermomyces lanuginosus produce analogs like 6-(3'-hydroxybutan-2'-yl)-3,5-dimethyltetrahydro-2H-pyran-2-one, which exhibit biological activity against human tumor cell lines (HTCLs) . Synthetic derivatives, such as 4-benzylidene-5,5-dimethyltetrahydro-2H-pyran-2-one, demonstrate applications in drug development due to their stereochemical complexity and ease of synthesis via catalytic methods .

Properties

IUPAC Name

5,5-dimethyloxan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2)4-3-6(8)9-5-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNWLXKETMYSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)OC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498714
Record name 5,5-Dimethyloxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1679-55-6
Record name 5,5-Dimethyloxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Design

The Fe(acac)₃-catalyzed radical cyclization method leverages the ability of iron(III) acetylacetonate to initiate radical chain reactions. This approach, detailed in a study on Fe(III)-catalyzed reduction radical couplings, involves the reaction of 2,3-dienoates with allylic alcohols under reductive conditions. The mechanism proceeds through three key stages:

  • Radical Initiation : Fe(acac)₃ reacts with hydrosilanes (e.g., PhSiH₃) to generate silyl radicals, which abstract hydrogen from the allylic alcohol (e.g., 2-methyl-2-propen-1-ol), forming a carbon-centered radical.

  • Radical Addition : The radical intermediate adds to the electron-deficient 2,3-dienoate, forming a conjugated system.

  • Cyclization and Lactonization : Intramolecular cyclization followed by oxidation yields the 5,5-dimethyltetrahydro-2H-pyran-2-one core.

Optimized Reaction Conditions

The reaction is typically conducted in ethanol at 50°C under an inert atmosphere (argon) to prevent radical quenching. Key parameters include:

ParameterValue/DetailSource
Catalyst Loading10–30 mol% Fe(acac)₃
Reductant2 equiv. PhSiH₃
SolventEthanol (2 mL per 0.3 mmol substrate)
Reaction Time2 hours
Yield (Representative)65% (for derivative 3o)

Scale-up experiments demonstrate robustness, with a 1.5 mmol scale reaction producing 321 mg of product.

One-Pot Synthesis via Enaminoketone Intermediates

Sequential Condensation and Cyclization

A one-pot methodology developed for fused pyran-2-ones offers a versatile route to 5,5-dimethyltetrahydro-2H-pyran-2-one. The synthesis involves:

  • Enaminoketone Formation : Cycloalkanones react with N,N-dimethylformamide dimethyl acetal (DMFDMA) at elevated temperatures to form α-enaminoketones.

  • Condensation with Hippuric Acid : The enaminoketone intermediate undergoes condensation with hippuric acid in the presence of acetic anhydride, facilitating cyclodehydration.

  • Lactonization : Spontaneous lactonization under thermal conditions yields the target lactone.

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary methods:

ParameterIron(III)-Catalyzed MethodOne-Pot Enaminoketone Method
Catalyst Fe(acac)₃ (10–30 mol%)None (thermal activation)
Key Reagents PhSiH₃, allylic alcoholsDMFDMA, hippuric acid, Ac₂O
Reaction Time 2 hours20 hours (16 + 4)
Scalability Demonstrated at 1.5 mmol scaleNot explicitly reported
Yield Up to 65%~60% (analogous compounds)
Advantages Rapid, radical-mediated efficiencyAvoids metal catalysts
Limitations Requires inert atmosphereLengthy reaction time

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Dimethyltetrahydro-2H-pyran-2-one is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5,5-dimethyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its unique structure allows it to engage in specific interactions with proteins and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

5,5-Difluoro-5,6-dihydro-2H-pyran-2-one

  • Structure : Features a difluoro substitution at the 5-position and a partially unsaturated 5,6-dihydro ring.
  • Key Differences :
    • The fluorine atoms introduce strong electron-withdrawing effects, increasing electrophilicity at the carbonyl group compared to the electron-donating methyl groups in 5,5-dimethyltetrahydro-2H-pyran-2-one.
    • Reduced steric hindrance due to smaller fluorine atoms versus methyl groups.
  • Applications : Fluorinated analogs are often explored for enhanced metabolic stability in pharmaceuticals .

4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone

  • Structure: Combines a pyridazinone core (a six-membered ring with two nitrogen atoms) with a tetrahydro-2H-pyran substituent.
  • Key Differences: The pyridazinone ring introduces nitrogen atoms, altering hydrogen-bonding capacity and solubility. Chlorine substituents enhance reactivity for cross-coupling reactions, unlike the methyl groups in the target compound.
  • Applications : Used in synthetic intermediates for agrochemicals and pharmaceuticals due to halogenated reactivity .

5-Methyltetrahydro-2(1H)-pyrimidinone

  • Structure: A pyrimidinone ring (six-membered, two nitrogen atoms) with a single methyl substituent.
  • Smaller substituent profile (one methyl group vs. two in the target compound) reduces steric effects.
  • Applications : Utilized in peptidomimetics and kinase inhibitors due to nitrogen-rich scaffolds .

Marine-Derived 3,5-Dimethyltetrahydro-2H-pyran-2-one Analogs

  • Structure : Includes hydroxylated side chains (e.g., 6-(3'-hydroxybutan-2'-yl)-3,5-dimethyltetrahydro-2H-pyran-2-one ).
  • Key Differences :
    • Hydrophilic side chains enhance solubility and interaction with biological targets compared to the parent compound.
    • Demonstrated activity against HTCLs, suggesting substituent-driven bioactivity .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity/Applications Reference
5,5-Dimethyltetrahydro-2H-pyran-2-one C₇H₁₂O₂ 5,5-dimethyl Drug intermediates, marine natural products
5,5-Difluoro-5,6-dihydro-2H-pyran-2-one C₅H₆F₂O₂ 5,5-difluoro, 5,6-dihydro Enhanced metabolic stability
4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)-pyridazinone C₉H₁₂Cl₂N₂O₂ 4,5-dichloro, pyridazinone core Agrochemical synthesis
5-Methyltetrahydro-2(1H)-pyrimidinone C₅H₁₀N₂O 5-methyl, pyrimidinone core Kinase inhibitors
6-(3'-Hydroxybutan-2'-yl)-3,5-dimethyltetrahydro-2H-pyran-2-one C₁₂H₂₀O₄ 3,5-dimethyl, hydroxylated side chain Antitumor activity (HTCLs)

Research Findings and Implications

  • Substituent Effects : Methyl groups in 5,5-dimethyltetrahydro-2H-pyran-2-one enhance lipophilicity and steric shielding, favoring membrane permeability in drug candidates. Fluorine or chlorine substituents, however, prioritize electronic modulation .
  • Biological Activity : Hydrophilic side chains in marine analogs improve target engagement, as seen in their antitumor properties .
  • Synthetic Utility : Catalytic methods for substituted derivatives (e.g., benzylidene groups) enable rapid diversification for structure-activity relationship (SAR) studies .

Biological Activity

5,5-Dimethyltetrahydro-2H-pyran-2-one (commonly referred to as DMTHP) is a heterocyclic organic compound with the molecular formula C7_7H12_{12}O2_2. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of DMTHP, highlighting its mechanisms of action, applications in drug discovery, and relevant case studies.

DMTHP contains a six-membered ring with two methyl groups at the 5th position and an oxygen atom. Its structural uniqueness contributes to its reactivity and interaction with various biological targets.

PropertyValue
Molecular FormulaC7_7H12_{12}O2_2
CAS Number1679-55-6
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of DMTHP is primarily attributed to its ability to interact with specific molecular targets within biological systems. It functions as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions.

Biochemical Pathways:

  • Enzyme Interaction: DMTHP can act as a substrate for enzymes involved in metabolic pathways, influencing their activity.
  • Reactive Intermediate Formation: The compound can generate intermediates that may exhibit further biological activities.

Biological Activities

Research indicates that DMTHP exhibits several biological activities, including:

  • Antioxidant Activity: DMTHP has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Effects: Preliminary studies suggest that DMTHP may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Case Study Insights

  • Pulmonary Fibrosis Research:
    A study investigated the effects of DMTHP derivatives on pulmonary fibrosis models. The administration of DMTHP was associated with reduced collagen deposition and improved lung function metrics in bleomycin-induced fibrosis models. This suggests a potential therapeutic role for DMTHP in fibrotic diseases .
  • Drug Development Applications:
    In drug discovery contexts, DMTHP has been utilized as a prodrug moiety for delivering active pharmaceutical ingredients. For instance, it was part of a prodrug formulation aimed at enhancing the bioavailability of aztreonam through enzymatic cleavage .

Comparative Analysis with Similar Compounds

To understand the unique properties of DMTHP, it is beneficial to compare it with similar compounds:

CompoundStructure CharacteristicsBiological Activity
5,5-Dimethyloxan-2-oneSimilar ring structureModerate anti-inflammatory
5-Hydroxy-4,4-dimethylpentanoicRelated to metabolic pathwaysAntimicrobial properties

Research Findings and Future Directions

The exploration of DMTHP's biological activity is still in its early stages. Current findings indicate promising avenues for further research, particularly in the following areas:

  • Mechanistic Studies: Detailed investigations into the specific enzyme interactions and signaling pathways affected by DMTHP.
  • Therapeutic Applications: Expanding research into its potential use in treating chronic inflammatory conditions and fibrotic diseases.
  • Synthesis Optimization: Developing more efficient synthetic routes for producing DMTHP and its derivatives for research and industrial applications.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodAdvantagesLimitationsReference
Acid-Catalyzed CyclizationHigh yield, simplicityLimited to specific substrates
Bromination/OxidationVersatile for substituent additionRequires strict temp control

Q. Table 2: Key Spectroscopic Benchmarks

TechniqueDiagnostic Peaks/ShiftsApplication
¹H NMRδ 1.2–1.4 (CH₃), δ 4.0–4.5 (ring H)Confirming substituent position
HRMSm/z 126.0681 (M⁺)Molecular formula validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-dimethyltetrahydro-2H-pyran-2-one
Reactant of Route 2
5,5-dimethyltetrahydro-2H-pyran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.